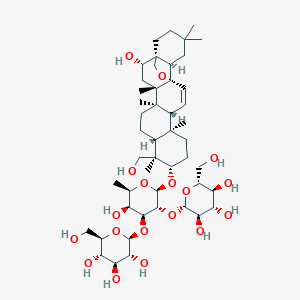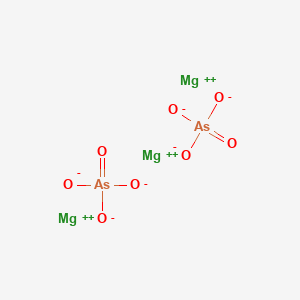
Euparin
Overview
Description
Mechanism of Action
Target of Action
Euparin, a benzofuran derivative, primarily targets polioviruses (PV-1, PV-2, and PV-3) . It also interacts with monoamine neurotransmitters and influences the SAT1/NMDAR2B/BDNF signaling pathway .
Mode of Action
This compound exerts significant antiviral activity against the three types of polioviruses . It also increases the contents of monoamine neurotransmitters and decreases monoamine oxidase levels .
Biochemical Pathways
This compound affects the SAT1/NMDAR2B/BDNF signaling pathway . It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and reactive oxygen species (ROS) levels in the brain .
Result of Action
This compound has been found to reduce depression-like behavior in mice . It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and ROS levels in the brain . Additionally, this compound restores the decrease of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N -methyl-D-aspartate receptor subtype 2B (NMDAR2B), and brain-derived neurotrophic factor (BDNF) expression induced by Chronic Unpredictable Mild Stress (CUMS) .
Biochemical Analysis
Biochemical Properties
Euparin interacts with various biomolecules in the body. It has been found to increase the contents of monoamine neurotransmitter and decrease monoamine oxidase and reactive oxygen species (ROS) levels in the brain of depression mice . This suggests that this compound plays a significant role in biochemical reactions involving these molecules.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It reduces depression-like behavior in mice, suggesting an influence on cell function . This compound also impacts cell signaling pathways, specifically the SAT1/NMDAR2B/BDNF signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It restores the Chronic Unpredictable Mild Stress (CUMS)-induced decrease of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N -methyl-D-aspartate receptor subtype 2B (NMDAR2B) and brain derived neurotrophic factor (BDNF) expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been found to reduce depression-like behavior in mice, suggesting that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound at doses of 8, 16, and 32 mg/kg reduced depression-like behavior in mice compared with the model group .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and ROS levels in the brain of depression mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Euparin can be synthesized through various methods. One common approach involves the reaction of benzofuran with appropriate reagents to introduce functional groups at specific positions on the benzofuran ring . For example, a three-component reaction involving this compound, an aldehyde, and dialkyl acetylenedicarboxylate in the presence of zinc oxide nanorods under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources such as Ligularia and Eupatorium . The extraction process may include solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Euparin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction of this compound can yield reduced derivatives.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the three-component reaction of this compound with an aldehyde and dialkyl acetylenedicarboxylate yields chromene derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Euparin is unique among benzofuran derivatives due to its specific biological activities. Similar compounds include:
Corchoionoside C: Exhibits antioxidant and antifungal activities.
2α,3α,24-Trihydroxyolean-12-en-28-oic acid: Shows antifungal activity.
This compound stands out due to its combined antidepressant, antioxidant, antifungal, and antiviral properties, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFDNZTKHPZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201256 | |
| Record name | Euparin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-48-9 | |
| Record name | Euparin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euparin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Euparin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















